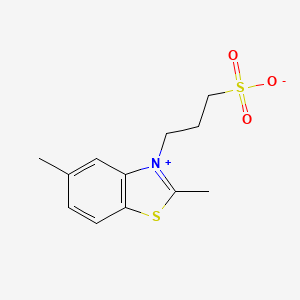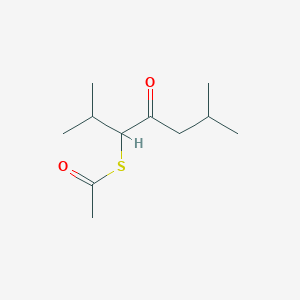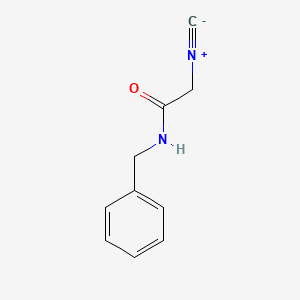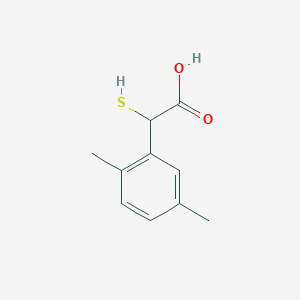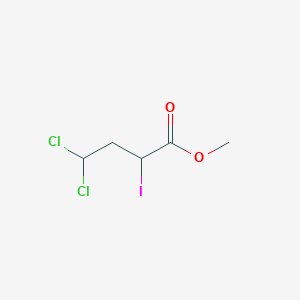
Methyl 4,4-dichloro-2-iodobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4-dichloro-2-iodobutanoate is an organic compound with the molecular formula C5H7Cl2IO2 It is a derivative of butanoic acid, featuring both chlorine and iodine substituents on its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4,4-dichloro-2-iodobutanoate can be synthesized through a multi-step process. One common method involves the halogenation of butanoic acid derivatives. The process typically starts with the esterification of butanoic acid to form methyl butanoate. This is followed by chlorination to introduce chlorine atoms at the 4th position. Finally, iodination is carried out to replace one of the hydrogen atoms at the 2nd position with an iodine atom. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4,4-dichloro-2-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted butanoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4,4-dichloro-2-iodobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which methyl 4,4-dichloro-2-iodobutanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can affect the compound’s biological activity and efficacy .
類似化合物との比較
Similar Compounds
Methyl 4-iodobutanoate: Similar in structure but lacks the chlorine atoms.
Methyl 4-chlorobutanoate: Contains chlorine but not iodine.
Methyl 2-iodobutanoate: Iodine is positioned differently on the carbon chain.
Uniqueness
Methyl 4,4-dichloro-2-iodobutanoate is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and physical properties compared to its analogs.
特性
CAS番号 |
64374-66-9 |
|---|---|
分子式 |
C5H7Cl2IO2 |
分子量 |
296.92 g/mol |
IUPAC名 |
methyl 4,4-dichloro-2-iodobutanoate |
InChI |
InChI=1S/C5H7Cl2IO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3 |
InChIキー |
DKMDIPJEYLQAFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
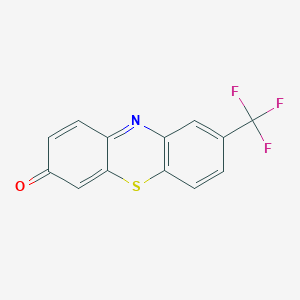
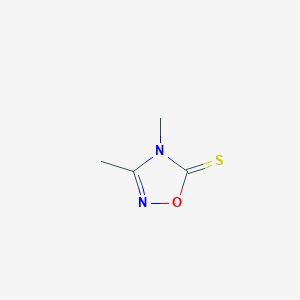
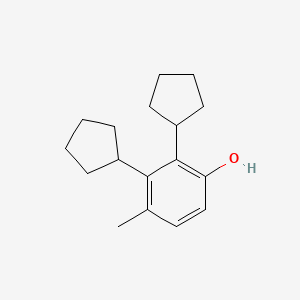
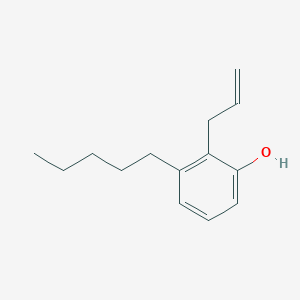

![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

